Astragalin

Content Navigation

Researchers relying on kaempferol face insolubility and CYP1B1 interference. Astragalin (kaempferol-3-O-glucoside) resolves these by delivering 10-fold higher oral Cmax and 12-fold weaker CYP1B1 inhibition, ensuring reliable in vivo dosing and clean metabolic readouts.

- Higher bioavailability: 10× peak plasma concentration vs. kaempferol

- CYP-sparing: 12-fold weaker CYP1B1 inhibition

- Ready substrate for CGTase-catalyzed di-glycoside synthesis

- Essential marker for Morus alba & Radix Astragali extract QA/QC.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

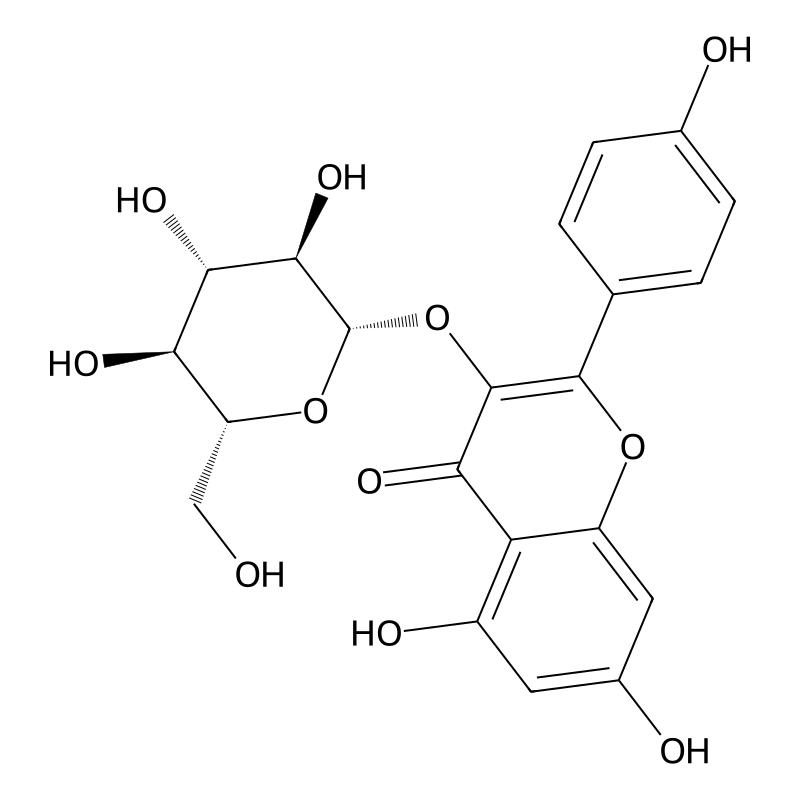

Astragalin (CAS 480-10-4), chemically defined as kaempferol-3-O-β-D-glucopyranoside, is a high-value flavonoid glycoside widely procured as an analytical reference standard, an enzymatic transglycosylation precursor, and a bioactive compound for in vivo pharmacological modeling. By featuring a glucose moiety at the C-3 position of the kaempferol backbone, astragalin overcomes the severe hydrophobicity typical of flavonol aglycones. This structural modification fundamentally alters its physicochemical profile, improving polar solvent solubility, modifying its gastrointestinal absorption kinetics, and shifting its binding affinity toward key metabolic enzymes. For industrial and laboratory buyers, astragalin represents a critical intermediate between highly insoluble aglycones and complex, multi-glycosylated plant secondary metabolites [1].

Research Fit

Substituting astragalin with its aglycone counterpart, kaempferol, or closely related glycosides like isoquercitrin, routinely compromises assay reproducibility and formulation stability. Kaempferol suffers from severe aqueous insolubility and poor systemic absorption, making it unsuitable for high-concentration aqueous dosing without heavy cosolvent use. Furthermore, the absence of the 3-O-glucoside group in kaempferol leads to aggressive, off-target inhibition of cytochrome P450 enzymes (such as CYP1B1), which can skew metabolic pathway studies. Conversely, substituting with isoquercitrin (quercetin-3-O-glucoside) introduces an additional B-ring hydroxyl group, which alters the compound's redox potential and shifts its baseline antioxidant behavior. Procurement must specify astragalin when the exact balance of improved bioavailability, specific steric enzyme interactions, and kaempferol-specific downstream metabolites is required [1].

Substitution Risk

Aqueous Solubility and Buffer Compatibility

The 3-O-glycosylation of astragalin provides a critical advantage in aqueous formulation compared to its aglycone. Quantitative solubility profiling demonstrates that astragalin achieves an aqueous solubility of 0.56 mM, whereas kaempferol is severely limited to 0.30 mM in identical aqueous conditions. This nearly two-fold increase in baseline water solubility significantly reduces the required volume of DMSO or ethanol needed to maintain stable stock solutions in cell culture media [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 0.56 mM (Astragalin) |

| Comparator Or Baseline | 0.30 mM (Kaempferol) |

| Quantified Difference | 1.86-fold higher baseline aqueous solubility |

| Conditions | Pure water at standard temperature |

Higher aqueous solubility minimizes cosolvent-induced cytotoxicity in cellular assays and prevents premature precipitation during formulation.

In Vivo Systemic Exposure and Peak Plasma Concentration (Cmax)

For in vivo pharmacological modeling, astragalin vastly outperforms kaempferol in systemic absorption. Pharmacokinetic analyses following oral administration of standardized flavonoid extracts show that the peak serum concentration (Cmax) of astragalin is 10 times higher than that of kaempferol, despite both compounds being absorbed rapidly within 20 minutes. This demonstrates that the intact glycoside is absorbed much more efficiently into the bloodstream before undergoing hepatic metabolism[1].

| Evidence Dimension | Peak Serum Concentration (Cmax) |

| Target Compound Data | 10x higher Cmax |

| Comparator Or Baseline | 1x Cmax (Kaempferol) |

| Quantified Difference | 10-fold greater systemic exposure |

| Conditions | Oral administration in rat models (serum detection within 20 min) |

Ensures reliable systemic exposure for in vivo efficacy studies, preventing the false-negative results often seen with poorly absorbed aglycones.

Cytochrome P450 1B1 (CYP1B1) Enzyme Selectivity

The presence of the glucose moiety on astragalin sterically alters its interaction with key metabolic enzymes, preventing aggressive off-target inhibition. In assays measuring the inhibition of CYP1B1 (an enzyme responsible for estradiol metabolism), astragalin exhibited an IC50 of 5.36 μM. In contrast, kaempferol acted as a highly potent inhibitor with an IC50 of 0.45 μM. This indicates that astragalin is nearly 12 times less inhibitory to CYP1B1, allowing it to be used in complex biological matrices without severely bottlenecking this specific cytochrome pathway[1].

| Evidence Dimension | CYP1B1 Inhibition (IC50) |

| Target Compound Data | 5.36 ± 1.13 μM (Astragalin) |

| Comparator Or Baseline | 0.45 ± 0.11 μM (Kaempferol) |

| Quantified Difference | 11.9-fold weaker inhibition by astragalin |

| Conditions | In vitro CYP1B1 catalytic activity assay |

Allows researchers to study flavonoid-induced signaling without inadvertently shutting down CYP1B1-dependent metabolic pathways.

Extraction Processability and Thermal Degradation

Astragalin is sensitive to specific high-energy extraction conditions, dictating strict processing parameters. Comparative extraction studies from plant matrices reveal that Microwave-Assisted Extraction (MAE) causes significant degradation of astragalin due to localized thermal stress and microwave irradiation. Conversely, Ultrasound-Assisted Extraction (UAE) preserves the glycoside structure and maximizes yield. Buyers sourcing crude extracts or designing purification workflows must prioritize UAE or low-temperature methodologies to prevent the thermal degradation of astragalin into its aglycone [1].

| Evidence Dimension | Extraction Yield & Stability |

| Target Compound Data | High yield / intact structure (UAE) |

| Comparator Or Baseline | Degradation / lower yield (MAE) |

| Quantified Difference | Significant structural degradation under MAE |

| Conditions | Ultrasound-Assisted Extraction (UAE) vs. Microwave-Assisted Extraction (MAE) |

Guides process chemists and procurement teams to reject microwave-processed botanical extracts if high astragalin titer is required.

In Vivo Pharmacological and Nutritional Modeling

Due to its 10-fold higher peak plasma concentration (Cmax) compared to kaempferol, astragalin is the preferred compound for formulating oral doses in rodent models studying systemic inflammation, hepatoprotection, or metabolic regulation. It ensures that the active flavonoid scaffold reaches target tissues efficiently [1].

Precursor for Enzymatic Transglycosylation

Because of its baseline solubility advantage and existing 3-O-glucoside linkage, astragalin serves as an ideal substrate for cyclodextrin glucanotransferase (CGTase) to synthesize hyper-soluble di-glycosides (e.g., G1-AS), which cannot be efficiently synthesized directly from the highly insoluble kaempferol aglycone [2].

Cytochrome-Sparing Cellular Assays

In in vitro assays where researchers must avoid off-target metabolic interference, astragalin is selected over kaempferol. Its 12-fold weaker inhibition of CYP1B1 ensures that the compound exerts its primary anti-inflammatory or apoptotic effects without artificially blocking cytochrome-mediated estradiol or xenobiotic metabolism [3].

Quality Control Standardization for Botanical Extracts

Astragalin is a mandatory analytical marker for the QA/QC of extracts from Morus alba, Cuscuta chinensis, and Radix Astragali. Its susceptibility to microwave and thermal degradation makes it an excellent internal standard to validate that commercial extracts were processed using gentle, ultrasound-assisted (UAE) or low-temperature techniques [4].

Application Fit Matrix

References

- [1] ACS Omega 2017, Astragalin Reduces Hexokinase 2 through Increasing miR-125b to Inhibit the Proliferation of Hepatocellular Carcinoma Cells.

- [2] J. Agric. Food Chem. 2017, Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside.

- [3] Steroids, 2019, A kaempferol-3-O-β-d-glucoside, intervention effect of astragalin on estradiol metabolism.

- [4] MATEC Web of Conferences 111, 02009 (2017), The effect of auxiliary energy on rhein, kaempferol and astragalin extraction.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

2: Ma Z, Piao T, Wang Y, Liu J. Astragalin inhibits IL-1β-induced inflammatory mediators production in human osteoarthritis chondrocyte by inhibiting NF-κB and MAPK activation. Int Immunopharmacol. 2015 Mar;25(1):83-7. doi: 10.1016/j.intimp.2015.01.018. Epub 2015 Jan 28. PubMed PMID: 25637445.

3: Cho IH, Gong JH, Kang MK, Lee EJ, Park JH, Park SJ, Kang YH. Astragalin inhibits airway eotaxin-1 induction and epithelial apoptosis through modulating oxidative stress-responsive MAPK signaling. BMC Pulm Med. 2014 Jul 29;14:122. doi: 10.1186/1471-2466-14-122. PubMed PMID: 25069610; PubMed Central PMCID: PMC4118077.

4: Li F, Wang W, Cao Y, Liang D, Zhang W, Zhang Z, Jiang H, Guo M, Zhang N. Inhibitory effects of astragalin on lipopolysaccharide-induced inflammatory response in mouse mammary epithelial cells. J Surg Res. 2014 Dec;192(2):573-81. doi: 10.1016/j.jss.2014.05.059. Epub 2014 May 24. PubMed PMID: 24972733.

5: Qu D, Han J, Ren H, Yang W, Zhang X, Zheng Q, Wang D. Cardioprotective Effects of Astragalin against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart. Oxid Med Cell Longev. 2016;2016:8194690. doi: 10.1155/2016/8194690. Epub 2015 Dec 16. PubMed PMID: 26788251; PubMed Central PMCID: PMC4695676.

6: Pei J, Dong P, Wu T, Zhao L, Fang X, Cao F, Tang F, Yue Y. Metabolic engineering of Escherichia coli for astragalin biosynthesis. J Agric Food Chem. 2016 Oct 12. [Epub ahead of print] PubMed PMID: 27730814.

7: Li F, Liang D, Yang Z, Wang T, Wang W, Song X, Guo M, Zhou E, Li D, Cao Y, Zhang N. Astragalin suppresses inflammatory responses via down-regulation of NF-κB signaling pathway in lipopolysaccharide-induced mastitis in a murine model. Int Immunopharmacol. 2013 Oct;17(2):478-82. doi: 10.1016/j.intimp.2013.07.010. Epub 2013 Aug 5. PubMed PMID: 23928506.

8: Liu J, Cheng Y, Zhang X, Zhang X, Chen S, Hu Z, Zhou C, Zhang E, Ma S. Astragalin Attenuates Allergic Inflammation in a Murine Asthma Model. Inflammation. 2015 Oct;38(5):2007-16. doi: 10.1007/s10753-015-0181-6. PubMed PMID: 26059910.

9: Liu H, Yan C, Li B. [HPLC-MS/MS for determination of astragalin in rat plasma and its pharmacokinetics]. Nan Fang Yi Ke Da Xue Xue Bao. 2013 Jul;33(7):1049-52. Chinese. PubMed PMID: 23895851.

10: Soromou LW, Chen N, Jiang L, Huo M, Wei M, Chu X, Millimouno FM, Feng H, Sidime Y, Deng X. Astragalin attenuates lipopolysaccharide-induced inflammatory responses by down-regulating NF-κB signaling pathway. Biochem Biophys Res Commun. 2012 Mar 9;419(2):256-61. doi: 10.1016/j.bbrc.2012.02.005. Epub 2012 Feb 10. PubMed PMID: 22342978.

11: Ke M, Hu XQ, Ouyang J, Dai B, Xu Y. The effect of astragalin on the VEGF production of cultured Müller cells under high glucose conditions. Biomed Mater Eng. 2012;22(1-3):113-9. doi: 10.3233/BME-2012-0696. PubMed PMID: 22766709.

12: Shaheen N, Yin L, Gu Y, Rwigimba E, Xie Q, Wei Y. Separation of isorhamnetin 3-sulphate and astragalin from Flaveria bidentis (L.) Kuntze using macroporous resin and followed by high-speed countercurrent chromatography. J Sep Sci. 2015 Jun;38(11):1933-41. doi: 10.1002/jssc.201500119. Epub 2015 Apr 27. PubMed PMID: 25763770.

13: Kim GE, Kang HK, Seo ES, Jung SH, Park JS, Kim DH, Kim DW, Ahn SA, Sunwoo C, Kim D. Glucosylation of the flavonoid, astragalin by Leuconostoc mesenteroides B-512FMCM dextransucrase acceptor reactions and characterization of the products. Enzyme Microb Technol. 2012 Jan 5;50(1):50-6. doi: 10.1016/j.enzmictec.2011.09.007. Epub 2011 Sep 24. PubMed PMID: 22133440.

14: Desai DC, Jacob J, Almeida A, Kshirsagar R, Manju SL. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica. Nat Prod Res. 2014;28(17):1413-7. doi: 10.1080/14786419.2014.905563. Epub 2014 May 23. PubMed PMID: 24854204.

15: Malla S, Pandey RP, Kim BG, Sohng JK. Regiospecific modifications of naringenin for astragalin production in Escherichia coli. Biotechnol Bioeng. 2013 Sep;110(9):2525-35. doi: 10.1002/bit.24919. Epub 2013 Apr 22. PubMed PMID: 23568509.

16: Kim MS, Kim SH. Inhibitory effect of astragalin on expression of lipopolysaccharide-induced inflammatory mediators through NF-κB in macrophages. Arch Pharm Res. 2011 Dec;34(12):2101-7. doi: 10.1007/s12272-011-1213-x. Epub 2011 Dec 31. PubMed PMID: 22210036.

17: Saito S, Silva G, Santos RX, Gosmann G, Pungartnik C, Brendel M. Astragalin from Cassia alata induces DNA adducts in vitro and repairable DNA damage in the yeast Saccharomyces cerevisiae. Int J Mol Sci. 2012;13(3):2846-62. doi: 10.3390/ijms13032846. Epub 2012 Mar 5. PubMed PMID: 22489129; PubMed Central PMCID: PMC3317691.

18: Wei M, Mahady GB, Liu D, Zheng ZS, Lu Y. Astragalin, a Flavonoid from Morus alba (Mulberry) Increases Endogenous Estrogen and Progesterone by Inhibiting Ovarian Granulosa Cell Apoptosis in an Aged Rat Model of Menopause. Molecules. 2016 May 21;21(5). pii: E675. doi: 10.3390/molecules21050675. PubMed PMID: 27213327.

19: Choi J, Kang HJ, Kim SZ, Kwon TO, Jeong SI, Jang SI. Antioxidant effect of astragalin isolated from the leaves of Morus alba L. against free radical-induced oxidative hemolysis of human red blood cells. Arch Pharm Res. 2013 Jul;36(7):912-7. doi: 10.1007/s12272-013-0090-x. Epub 2013 Mar 20. PubMed PMID: 23512775.

20: Wei Y, Xie Q, Fisher D, Sutherland IA. Separation of patuletin-3-O-glucoside, astragalin, quercetin, kaempferol and isorhamnetin from Flaveria bidentis (L.) Kuntze by elution-pump-out high-performance counter-current chromatography. J Chromatogr A. 2011 Sep 9;1218(36):6206-11. doi: 10.1016/j.chroma.2011.01.058. Epub 2011 Jan 28. PubMed PMID: 21329934.

Explore Compound Types